6-tert-Butyl-m-cresol

Overview

Description

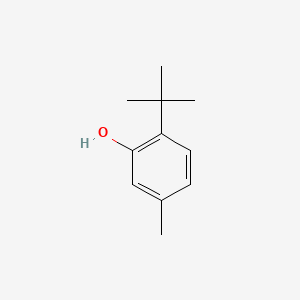

6-tert-Butyl-m-cresol (CAS RN: 88-60-8), also known as 2-tert-butyl-5-methylphenol, is a phenolic compound with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol . It is characterized by a melting point of 20°C and a boiling point of 244°C (or 117–118°C at 12 mmHg) . Industrially, it is produced with high purity (≥99.5%) and minimal impurities (e.g., ≤0.20% mono-tert-butylphenol), making it suitable for pharmaceutical intermediates, polymer stabilizers, and fine chemical synthesis . Its applications extend to biodegradation studies, where Pseudomonas sp. strain MS-1 efficiently degrades it, unlike other tert-butylphenol derivatives .

Preparation Methods

General Preparation Methods

The synthesis of 6-tert-Butyl-m-cresol can be achieved through several methods, including alkylation reactions, dealkylation processes, and direct synthesis from m-cresol. Below are the primary methods documented in the literature.

Alkylation of m-Cresol

One common method for synthesizing this compound is through the alkylation of m-cresol using tert-butyl halides or isobutylene in the presence of a catalyst.

Reagents Used : m-cresol, tert-butyl chloride or isobutylene, catalyst (e.g., aluminum isopropoxide).

-

- The reaction typically occurs in a solvent such as methanol or aromatic hydrocarbons.

- The mixture is heated under reflux conditions, allowing for the formation of the desired product.

Yield : Reports indicate yields around 73% to 95%, depending on reaction conditions and purification steps.

Dealkylation of Di-tert-butyl Cresols

Another effective method involves the partial dealkylation of di-tert-butyl cresols (4,6-di-tert-butyl-m-cresol) to produce this compound.

Reagents Used : 4,6-di-tert-butyl-m-cresol, aluminum aryloxide catalyst.

-

- The di-tert-butyl cresol is heated at temperatures ranging from 220°C to 250°C.

- The reaction generates isobutylene as a byproduct which can be collected and reused.

Yield : This method can yield approximately 50% of the desired product alongside other byproducts.

Comparative Analysis of Methods

The following table summarizes the key aspects of each preparation method:

| Method | Reagents Used | Conditions | Yield (%) | Purity Level |

|---|---|---|---|---|

| Alkylation | m-Cresol, tert-butyl chloride | Reflux in methanol | 73-95 | High |

| Dealkylation | 4,6-Di-tert-butyl-m-cresol | Heat at 220-250°C | ~50 | Moderate |

Research Findings and Innovations

Recent studies have focused on optimizing these methods to enhance yield and reduce impurities:

Ultrasonic Cavitation : Some research indicates that using ultrasonic cavitation during alkylation can significantly improve reaction efficiency and selectivity for the desired product.

Catalyst Innovations : The use of modified mesoporous silica-supported catalysts has shown promise in increasing conversion rates and minimizing side reactions during both alkylation and dealkylation processes.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-m-cresol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it to corresponding alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Nitration typically involves nitric acid, while sulfonation uses sulfuric acid.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding alcohols.

Substitution: Nitro and sulfonated derivatives.

Scientific Research Applications

6-tert-Butyl-m-cresol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of antioxidants and other fine chemicals.

Biology: Employed in studies related to its antioxidant properties and potential biological activities.

Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant properties.

Industry: Utilized in the production of rubber, lubricating oils, and as a disinfectant.

Mechanism of Action

The mechanism of action of 6-tert-butyl-m-cresol involves its behavior as a weak organic acid due to the presence of a hydroxyl group. This compound can donate a proton, making it reactive in various chemical processes . Its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,6-Di-tert-Butyl-m-cresol

- Molecular Formula : C₁₅H₂₄O

- Molecular Weight : 220.35 g/mol

- CAS RN : 497-39-2

- Key Properties :

- Applications : Primarily used as an antioxidant in polymers and plastics. Its dimeric derivatives, such as 4,4'-Butylidenebis(this compound), enhance thermal stability in polymeric matrices .

4,4'-Butylidenebis(this compound)

- Molecular Formula : C₂₆H₃₈O₂

- CAS RN : 85-60-9

- Key Properties :

- Regulatory Status : Listed under indirect food additives in polymers, indicating controlled use in packaging materials .

4,4'-Thiobis(this compound)

- Molecular Formula : C₂₂H₃₀O₂S

- Key Properties :

Physicochemical and Functional Differences

Structural and Steric Effects

- This compound : Single tert-butyl group at position 6 provides moderate steric hindrance, facilitating reactivity in synthesis (e.g., coupling reactions for drug candidates) .

- Di-tert-butyl Derivatives : Additional tert-butyl groups (e.g., 4,6-di-tert-butyl-m-cresol) increase hydrophobicity and reduce metabolic degradation, enhancing persistence in environmental matrices .

Thermal and Oxidative Stability

- This compound : Moderate stability; used in transient transactivation assays for vitamin D receptor (VDR) modulation .

- Dimeric Derivatives: Superior thermal stability (e.g., 4,4'-Butylidenebis derivatives) due to extended conjugation and hindered phenol groups, making them ideal for high-temperature polymer processing .

Environmental and Toxicological Profiles

- Biodegradability: this compound is fully degraded by Pseudomonas sp. within 100 hours, whereas 2,4-di-tert-butylphenol resists degradation .

- Derivatives with higher molecular weights (e.g., 4,6-di-tert-butyl-m-cresol) may exhibit reduced bioavailability but require rigorous occupational exposure limits .

Biological Activity

6-tert-Butyl-m-cresol (CAS No. 88-60-8) is a phenolic compound recognized for its antioxidant properties and applications in various industries, including pharmaceuticals and personal care products. This article explores its biological activity, focusing on toxicity, reproductive effects, mutagenicity, and other relevant biological effects.

- Molecular Formula : C₁₁H₁₆O

- Molecular Weight : 164.25 g/mol

- Structure : Contains a tert-butyl group and a methyl group attached to a phenolic ring.

Acute Toxicity

The acute toxicity of this compound has been evaluated in various animal studies, revealing significant insights into its safety profile:

| Route of Administration | Species | Sex | LD50 (mg/kg) |

|---|---|---|---|

| Oral | Rat | Male | 320-800 |

| Female | 130-320 | ||

| Oral | Mouse | Male | 580 |

| Female | 740 | ||

| Dermal | Mouse | Male | 1200 |

These values indicate that the compound exhibits moderate acute toxicity, with higher sensitivity observed in female rats compared to males .

Subchronic and Chronic Toxicity

In subchronic studies, the no-observed-adverse-effect level (NOAEL) for repeated dose toxicity was identified as 12.5 mg/kg/day for both sexes. Observations included:

- Decreased body weight gain.

- Reduced food consumption.

- Increased liver weight and centrilobular hepatocyte hypertrophy at higher doses (60 mg/kg) .

Reproductive and Developmental Toxicity

A comprehensive OECD study assessed the reproductive toxicity of this compound. Key findings include:

- Maternal body weight gain and food consumption were suppressed at the highest dose (60 mg/kg).

- No significant effects on fertility or lactation were noted.

- Slight decreases in the number of live neonates were statistically significant at the highest dose.

The NOAEL for reproductive toxicity was also determined to be 12.5 mg/kg for both female parents and pups .

Mutagenicity and Genotoxicity

Genotoxicity studies have demonstrated mixed results:

- In vitro tests indicated that this compound is clastogenic with metabolic activation but did not show genotoxic effects in vivo during micronucleus tests in mice.

- The compound was negative in gene reverse mutation tests using bacterial systems, suggesting it is not genotoxic under these conditions .

Occupational Exposure and Safety

The NIOSH Occupational Exposure Banding process categorizes this compound based on its potential health effects. It has been assigned to exposure band D, indicating it may cause serious health effects at relatively low doses. This classification emphasizes the need for careful handling and exposure control measures in occupational settings .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antioxidant Activity : Research indicates that this compound exhibits strong antioxidant properties, making it valuable in formulations aimed at reducing oxidative stress in biological systems .

- Pharmaceutical Applications : Due to its stability and effectiveness as an antioxidant, it is often incorporated into pharmaceutical products to enhance shelf life and efficacy against oxidative degradation .

- Environmental Impact : Studies examining the environmental persistence of phenolic compounds have raised concerns about the potential long-term ecological effects of substances like this compound when released into the environment .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structure of 6-tert-Butyl-m-cresol in laboratory settings?

- Methodological Answer : Purity can be determined via gas chromatography (GC) with a threshold of >97.0% . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, supplemented by Fourier-transform infrared (FTIR) spectroscopy to identify hydroxyl and alkyl functional groups. High-performance liquid chromatography (HPLC) may further verify homogeneity .

Q. What safety protocols should be followed when handling this compound due to its hazardous classification?

- Methodological Answer : Adhere to GHS guidelines: use nitrile gloves, protective eyewear, and lab coats to prevent skin/eye contact (H314). Work in a fume hood to avoid inhalation (H312, H373). Store in a locked, ventilated area away from oxidizers. Spills should be contained using inert absorbents and disposed of as hazardous waste (P273, P405) .

Q. How can researchers effectively dissolve this compound for experimental use, considering its solubility profile?

- Methodological Answer : The compound is insoluble in water (0.42 g/L at 25°C) but dissolves readily in ethanol, acetone, or diethyl ether. For aqueous systems, prepare stock solutions in ethanol and dilute to ≤1% v/v to avoid precipitation. Sonication at 40–50°C may enhance dissolution .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point) of this compound under different experimental conditions?

- Methodological Answer : The boiling point variation (244°C at atmospheric pressure vs. 117–118°C at 12 mmHg) reflects pressure-dependent volatility . Researchers should calibrate equipment for vacuum distillation and validate purity post-isolation using GC-MS. Cross-reference data with standardized pressure-temperature nomograms to resolve contradictions .

Q. What methodological approaches are recommended for assessing the thermal stability and decomposition pathways of this compound in high-temperature applications?

- Methodological Answer : Use thermogravimetric analysis (TGA) to monitor mass loss at 25–300°C, coupled with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. For decomposition analysis, employ pyrolysis-GC-MS to identify volatile byproducts. Note that limited data exist on specific degradation products, necessitating empirical validation .

Q. In designing studies on the antioxidant mechanisms of this compound in polymer matrices, what kinetic and spectroscopic techniques are most appropriate?

- Methodological Answer : Evaluate radical scavenging efficacy via electron spin resonance (ESR) spectroscopy using DPPH or ABTS radicals. For polymer stabilization studies, measure oxidation induction time (OIT) using DSC under isothermal conditions (e.g., 200°C in oxygen). Compare results with structurally analogous antioxidants like 4,4’-Thiobis(this compound) to contextualize performance .

Q. How can researchers design ecotoxicological studies to assess the long-term aquatic toxicity of this compound?

- Methodological Answer : Follow OECD Test Guideline 211: Expose Daphnia magna to sublethal concentrations (0.1–10 mg/L) over 21 days, monitoring reproductive endpoints (H411). Use LC-MS to quantify bioaccumulation in tissues. Pair with algal growth inhibition tests (OECD 201) to assess primary producer impacts. Environmental fate modeling (e.g., EPI Suite) can predict persistence and bioaccumulation potential .

Properties

IUPAC Name |

2-tert-butyl-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-5-6-9(10(12)7-8)11(2,3)4/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUQAVYLRNOXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026529 | |

| Record name | 2-Tert-Butyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to pale yellow liquid; Color may darken on exposure to light, air, or heat; [CHEMINFO] | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1,1-Dimethylethyl)-5-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

224 °C AT 760 MM HG | |

| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

114 °C | |

| Record name | 2-(1,1-Dimethylethyl)-5-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SOL IN ALCOHOL, ETHER, ACETONE, ORGANIC SOLVENTS | |

| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.922 AT 80 °C/4 °C | |

| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2-(1,1-Dimethylethyl)-5-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

88-60-8 | |

| Record name | 3-Methyl-6-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,1-Dimethylethyl)-5-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-tert-Butyl-m-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Tert-Butyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-tert-butyl-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-5-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXV32MJ2CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

46 °C | |

| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.